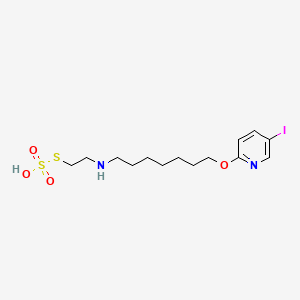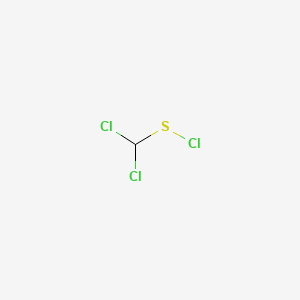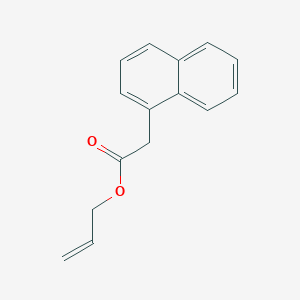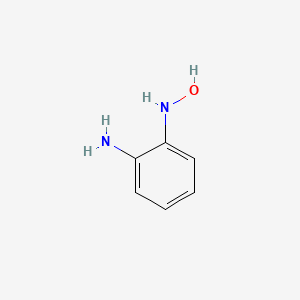
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide is a complex organic compound that features a benzimidazole moiety, a triazole ring, and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The initial step involves the synthesis of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate precursor, such as an acyl hydrazide.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Final Hydrazide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and triazole rings.
Reduction: Reduction reactions can target the hydrazide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes may exhibit interesting catalytic properties.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial or anticancer agent. The presence of the benzimidazole and triazole rings suggests it may interact with biological targets such as enzymes or DNA.
Medicine
Medically, the compound is explored for its potential therapeutic applications. Its structure suggests it could inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound may be used as an intermediate in the synthesis of more complex molecules or materials. Its unique structure could impart desirable properties to polymers or other materials.
Wirkmechanismus
The mechanism of action of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide likely involves interactions with specific molecular targets. For example, the benzimidazole ring may bind to enzyme active sites, inhibiting their function. The triazole ring could interact with nucleic acids, affecting gene expression or replication. The hydrazide group may form covalent bonds with target proteins, leading to their inactivation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Compounds with a benzothiazole ring share some structural similarities and may exhibit similar biological activities.
Triazole Derivatives: Compounds containing a triazole ring are often studied for their antimicrobial and anticancer properties.
Hydrazide Derivatives: Hydrazide-containing compounds are known for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
What sets acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide apart is the combination of these three functional groups in a single molecule. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
38911-97-6 |
|---|---|
Molekularformel |
C20H21N7O2S |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C20H21N7O2S/c1-29-16-9-5-4-8-15(16)27-18(25-26-20(27)30-12-19(28)24-21)11-10-17-22-13-6-2-3-7-14(13)23-17/h2-9H,10-12,21H2,1H3,(H,22,23)(H,24,28) |
InChI-Schlüssel |
DHZBYYRXTYNFRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NN)CCC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)







![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)

